2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid, a compound of interest due to its diverse applications, plays a significant role in both research and industrial settings. This molecule combines unique structural characteristics, making it valuable for various chemical reactions and biological interactions.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors , suggesting potential targets could be these enzymes.
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of inhibitors, suggesting that this compound may also act as an inhibitor by binding to its target and preventing its normal function .
Biochemical Pathways
If this compound acts as an inhibitor to glucosamine synthase or myosin kinase, it could potentially affect the pathways these enzymes are involved in, such as the synthesis of glucosamine or the regulation of muscle contraction .
Result of Action
If it acts as an inhibitor to glucosamine synthase or myosin kinase, it could potentially disrupt the synthesis of glucosamine or the regulation of muscle contraction .
Biochemical Analysis
Biochemical Properties
The compound, 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid, plays a significant role in biochemical reactions. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the compound without the addition of a base .
Molecular Mechanism
It is known to participate in amide formation during dipeptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid typically involves a multistep synthesis starting from commercially available precursors. One common method includes the protection of amino groups with tert-butoxycarbonyl (Boc) to prevent unwanted reactions during synthesis. The process may involve:
Formation of Boc-protected intermediates: : This step ensures the amino group is protected by a tert-butoxycarbonyl group.
Hydroxyl group introduction: : Through specific reaction conditions, a hydroxyl group is introduced at the desired position.
Industrial Production Methods: Industrial production often scales up these laboratory procedures, ensuring higher yields and cost-effectiveness. Optimizations in reaction conditions, such as temperature and solvent choices, play a crucial role. Techniques such as flow chemistry, which allows for continuous production, may also be employed.
Chemical Reactions Analysis
Types of Reactions: 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid is known to undergo various chemical reactions:
Oxidation: : This reaction may involve reagents like potassium permanganate, leading to the formation of corresponding ketones or acids.
Reduction: : Reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: : Substitution reactions might involve halogenating agents, introducing halogen atoms into the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Halogenating agents: : Thionyl chloride, phosphorus tribromide.
Major Products Formed: The major products depend on the type of reaction. For instance:
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of corresponding alcohols or amines.
Substitution: : Formation of halogenated derivatives.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid serves several roles across different scientific fields:
Chemistry: : Used as a building block for synthesizing more complex molecules. Its protected amino group allows for selective reactions.
Biology: : Involved in the synthesis of peptides and proteins, crucial in biological research.
Medicine: : Used in drug design and development, particularly in modifying peptides for therapeutic purposes.
Industry: : Serves as a precursor in the manufacture of various chemicals and materials.
Comparison with Similar Compounds
Unique Features and Similar Compounds: Compared to other compounds, 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid stands out due to its specific functional groups and protective Boc group. Similar compounds include:
N-Boc-protected amino acids: : Share the Boc protection but differ in other functional groups.
Hydroxy acids: : Similar in containing hydroxyl groups but vary in their structural backbones.
Methyl-substituted amino acids: : Share the methyl group but lack other specific protections.
Properties
IUPAC Name |
3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXDSRYWWYTPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89500-39-0 | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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